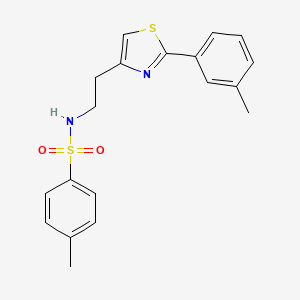

4-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-methyl-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c1-14-6-8-18(9-7-14)25(22,23)20-11-10-17-13-24-19(21-17)16-5-3-4-15(2)12-16/h3-9,12-13,20H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMKBPFCIQKDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the m-tolyl Group: The m-tolyl group is introduced via a Friedel-Crafts alkylation reaction, where m-tolyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced by reacting the thiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Sulfonamide Reactivity

The benzenesulfonamide group undergoes characteristic reactions, including acid-base equilibria , nucleophilic substitutions , and oxidation-reduction processes .

Key Reactions:

-

Acid-Catalyzed Hydrolysis :

The sulfonamide bond (N–S) hydrolyzes under acidic conditions to yield 4-methylbenzenesulfonic acid and the corresponding amine.

Conditions : 6 M HCl, reflux (110°C, 12 h) . -

N-Alkylation :

The sulfonamide nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to form N-alkylated derivatives.

Example :

Thiazole Ring Modifications

The thiazole moiety participates in electrophilic substitutions and cycloadditions due to its aromatic heterocyclic nature.

Observed Transformations:

-

Electrophilic Substitution at C-5 :

Nitration or halogenation occurs preferentially at the C-5 position of the thiazole ring.

Example : -

Coordination with Metal Ions :

The thiazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes.

Conditions : Methanol, room temperature, 2 h .

Aromatic Ring Functionalization

The m-tolyl and 4-methylbenzene groups undergo regioselective reactions.

Key Data:

Redox Reactions

The sulfonamide and thiazole groups participate in redox processes.

Experimental Findings:

-

Oxidation :

Treatment with H₂O₂/CH₃COOH oxidizes the sulfonamide sulfur to a sulfone. -

Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a thiazolidine.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation at the aryl groups.

Suzuki-Miyaura Reaction:

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 4-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. The mechanism of action often involves the inhibition of carbonic anhydrase (CA) enzymes, particularly CA IX, which is overexpressed in various tumors.

- Case Study : A study by Nemr et al. (2021) demonstrated that derivatives of benzenesulfonamide showed excellent inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM. Furthermore, one derivative induced apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC positivity by 22-fold compared to controls .

| Compound | IC50 (nM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| 4e | 10.93 | MDA-MB-231 | Apoptosis induction |

| 4g | 15.00 | A549 | Cell cycle inhibition |

| 4h | 25.06 | HeLa | Mitochondrial disruption |

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, revealing efficacy against a range of bacterial and fungal pathogens. The inhibition of carbonic anhydrases in bacteria can disrupt their growth.

- Case Study : Research has shown that certain sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive bacteria, with varying effectiveness against Gram-negative strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 64 |

| Escherichia coli | 8 | 1024 |

| Candida albicans | 15 | 64 |

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders such as diabetes and neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 4-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Table 1: Structural Features of Comparable Sulfonamide-Thiazole Derivatives

Key Observations :

- Linker Flexibility : Ethyl or ethylene glycol linkers (e.g., in ) enhance solubility but may reduce metabolic stability compared to direct sulfonamide-thiazole linkages .

- Heterocycle Variation : Replacing thiazole with oxazole () reduces ring aromaticity and alters hydrogen-bonding capacity, impacting interactions with biological targets.

Physicochemical Properties

Table 2: Elemental Analysis and Physical Data

Actividad Biológica

4-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is known for its broad pharmacological applications, including antibacterial and anticonvulsant properties. This article will explore the biological activity of this compound, supported by research findings, case studies, and relevant data.

Antimicrobial Activity

Thiazole derivatives, including the compound , have been studied for their antimicrobial potential. Research indicates that compounds with thiazole moieties exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that related thiazole compounds demonstrate efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (μM) |

|---|---|---|

| 4-methyl-N-(2-(2-(m-tolyl)... | Staphylococcus aureus | 15.625 |

| Related Thiazole Compound A | E. coli | 31.25 |

| Related Thiazole Compound B | Pseudomonas aeruginosa | 62.5 |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented in various studies. Compounds structurally similar to this compound have shown promising results in animal models, effectively reducing seizure activity . The structure-activity relationship (SAR) analysis suggests that modifications at the thiazole ring can enhance anticonvulsant effects.

Case Study: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant activity of thiazole derivatives, a related compound exhibited a significant reduction in seizure duration and frequency in a pentylenetetrazole (PTZ)-induced seizure model. The effective dose (ED50) was determined to be significantly lower than that of conventional antiepileptic drugs .

Antitumor Activity

Thiazoles have also been investigated for their antitumor properties. The compound has been linked to cytotoxic activity against various cancer cell lines. For example, thiazole derivatives have shown IC50 values below that of standard chemotherapeutic agents like doxorubicin in certain cancer types .

Table 2: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-methyl-N-(2-(2-(m-tolyl)... | A-431 | <1.98 |

| Related Thiazole Compound C | Jurkat | <1.61 |

The mechanisms underlying the biological activities of thiazole derivatives are multifaceted:

- Antimicrobial Action : These compounds may inhibit bacterial cell wall synthesis or disrupt nucleic acid synthesis pathways.

- Anticonvulsant Mechanism : The anticonvulsant activity is thought to involve modulation of neurotransmitter systems, particularly enhancing GABAergic transmission.

- Antitumor Effects : The cytotoxicity may arise from the induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives are prepared by reacting thiazol-2-amine intermediates with 4-methylbenzenesulfonyl chloride under reflux in anhydrous solvents like THF or dichloromethane. Optimization involves adjusting stoichiometric ratios (e.g., excess sulfonyl chloride), temperature control (−78°C to room temperature), and catalysts such as triethylamine to improve yields . Purity is enhanced through column chromatography or recrystallization.

Q. How are structural and purity characteristics validated for this compound?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- 1H/13C NMR : Confirms substitution patterns (e.g., thiazole protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) and sulfonamide linkage .

- IR Spectroscopy : Detects sulfonamide S=O stretching (~1350 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z ~430) .

- TLC/HPLC : Monitors reaction progress and purity (>95%) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer : The SRB (sulforhodamine B) assay is recommended for cytotoxicity screening. Cells are fixed with trichloroacetic acid, stained with SRB, and absorbance measured at 564 nm. This assay is linear across cell densities (1,000–10,000 cells/well) and detects drug-induced cytotoxicity with high sensitivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for thiazole-sulfonamide derivatives?

- Methodological Answer :

- Core Modifications : Introduce substituents (e.g., halogens, methyl groups) on the thiazole or benzene rings to assess impact on bioactivity. For example, fluorination at the phenyl ring enhances β3-adrenergic receptor agonist activity .

- Linker Optimization : Vary the ethyl spacer between thiazole and sulfonamide to balance lipophilicity and target binding .

- Biological Testing : Compare IC50 values in receptor-binding assays (e.g., β3-AR) or enzyme inhibition studies .

Q. What strategies address low oral bioavailability in pharmacokinetic studies?

- Methodological Answer :

- Prodrug Design : Mask polar groups (e.g., morpholine derivatives) to improve absorption. For instance, morpholine-substituted analogs of thiazole-sulfonamides showed 56% oral bioavailability in monkeys vs. 4% for the parent compound .

- Metabolic Stability : Use liver microsomes or hepatocyte assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and modify susceptible sites .

- In Silico Modeling : Predict LogP and solubility to guide structural modifications .

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Mechanistic Studies : Perform transcriptomic or proteomic profiling to identify off-target effects. For example, compounds showing in vitro cytotoxicity but no in vivo efficacy may target pathways irrelevant to disease models .

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Correlate plasma concentration-time profiles with efficacy to assess tissue penetration limitations .

- 3D Cell Models : Use spheroids or organoids to mimic in vivo tumor microenvironments and reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.